3,4-diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
3,4-Diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (molecular formula: C₂₆H₂₅N₃O₄, molecular weight: 431.5 g/mol) is a benzamide derivative featuring a 3,4-diethoxy-substituted aromatic ring conjugated to a quinazolinone moiety via a phenyl linker. The quinazolinone core (2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl) is a bicyclic structure known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications . This compound’s synthesis likely involves coupling a 3,4-diethoxybenzoyl chloride with a 3-(2-methyl-4-oxoquinazolin-3-yl)aniline intermediate, paralleling methods described for related benzamides in the literature .
Properties
IUPAC Name |
3,4-diethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-4-32-23-14-13-18(15-24(23)33-5-2)25(30)28-19-9-8-10-20(16-19)29-17(3)27-22-12-7-6-11-21(22)26(29)31/h6-16H,4-5H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCMSBOZZAKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
3,4-Diethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzamide core with ethoxy and quinazolinone substituents, which are critical for its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activities. For instance, research on similar compounds has shown that they can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under review may share these properties due to its structural similarities.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| Cytotoxicity | HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
| Inhibition of growth | A549 (Lung Cancer) | 12 | Inhibition of mitochondrial function |
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Research indicates that benzamide derivatives can exhibit antibacterial and antifungal properties. In vitro studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential enzymatic processes.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could lead to cellular damage in cancer cells, promoting apoptosis.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of benzamide derivatives for their anticancer properties. The findings suggested that modifications to the benzamide structure significantly influenced activity against various cancer cell lines.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzamide derivatives revealed a promising spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in enhancing antimicrobial efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations:
The 2-cyanopropan-2-yl group in ’s compound introduces strong electron-withdrawing effects, which may alter binding affinity compared to the electron-donating diethoxy groups in the main compound .
Heterocyclic Core Variations: Replacement of the quinazolinone with a coumarin moiety () introduces a planar, conjugated system, likely affecting π-π stacking interactions with biological targets . Fluorine substituents () improve metabolic stability and lipophilicity, as seen in N-(2-cyclopropyl-7-fluoro-4-oxoquinazolin-3-yl) derivatives .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Physicochemical Properties
Key Observations:
- The main compound’s higher logP (3.8 vs. 3.2 for ’s dimethoxy analog) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Fluorinated derivatives () exhibit lower logP values despite fluorine’s electronegativity, likely due to reduced alkyl chain length .
Key Observations:
- Fluorinated benzamides () demonstrate diverse applications, from herbicides to pharmaceuticals, highlighting the role of halogenation in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
